![molecular formula C13H14N10O B2776941 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-1,2,4-triazol-5-yl)methanone CAS No. 1706300-12-0](/img/structure/B2776941.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-1,2,4-triazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains multiple functional groups, including two 1,2,4-triazole rings, a pyrimidine ring, and a piperazine ring . It is likely to be a part of a larger class of compounds known as 1,2,4-triazole derivatives .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported in the literature . These compounds are typically synthesized through a series of reactions involving the formation of the triazole and pyrimidine rings, followed by the introduction of the piperazine ring .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, and Mass spectroscopy . The presence of characteristic peaks in these spectra can confirm the presence of the various functional groups in the molecule .Chemical Reactions Analysis
The compound, being a part of the 1,2,4-triazole derivatives, is likely to undergo reactions typical of these compounds. This includes reactions at the triazole ring, the pyrimidine ring, and the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For example, the melting point, yield, and IR spectrum of a similar compound have been reported .Wissenschaftliche Forschungsanwendungen
- Spectroelectrochemical Studies : Solution-state in situ spectroelectrochemistry, including EPR and UV/Vis/NIR measurements, was performed on the TTPA ligand. This provided insights into the charge delocalization of the triphenylamine backbone .
- Redox States and Optical Properties : Solid-state electrochemical and in situ spectroelectrochemical methods were applied to Mn(II)/Cu(II) coordination frameworks containing TTPA. These studies elucidated the accessible redox states and optical properties of the frameworks. The findings contribute to our understanding of interconversion between different redox states and the potential applications in electrochromic and optical devices .
Antiviral Activity
While not extensively studied, some triazole analogues have shown moderate antiviral activity:
- HIV-1 and Influenza A : Certain derivatives exhibited inhibition against HIV-1 (18–62% at 10 μM) and/or influenza A virus (15–50% at 10 μM). However, none were active against West Nile virus (WNV) or HCV .
Apoptosis Induction
A specific derivative of this compound has been investigated for its effects on cancer cells:
- BT-474 Cells : Compound 10ec induced apoptosis in BT-474 breast cancer cells. Detailed biological studies, including acridine orange/ethidium bromide staining and clonogenic assays, supported its potential as an apoptosis-inducing agent .
Wirkmechanismus
Zukünftige Richtungen
Given the promising anticancer activities of similar compounds, future research could focus on optimizing the structure of these compounds to develop more selective and potent anticancer molecules . Additionally, further investigation into the mechanism of action of these compounds could provide valuable insights into their therapeutic potential .
Eigenschaften
IUPAC Name |
1H-1,2,4-triazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N10O/c24-13(12-17-8-18-20-12)22-3-1-21(2-4-22)10-5-11(16-7-15-10)23-9-14-6-19-23/h5-9H,1-4H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEBOYZBQGCKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-1,2,4-triazol-5-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.